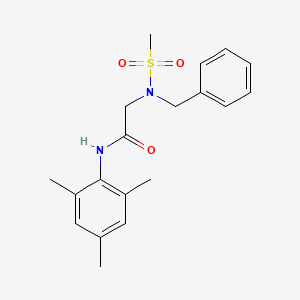

![molecular formula C24H17ClO5 B4628931 6-氯-7-[2-(4-甲氧基苯基)-2-氧代乙氧基]-4-苯基-2H-色烯-2-酮](/img/structure/B4628931.png)

6-氯-7-[2-(4-甲氧基苯基)-2-氧代乙氧基]-4-苯基-2H-色烯-2-酮

描述

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including structures similar to the compound , often involves photo-reorganization or multicomponent condensation reactions. For instance, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light can lead to the formation of angular pentacyclic compounds, a process that could be analogous to the synthesis of our target compound (Dalai et al., 2017). Additionally, multicomponent reactions involving chromen-2-one precursors have been documented, offering a pathway to various chromen-2-one derivatives through the interaction of starting materials in specific solvents and conditions (Lichitsky et al., 2021).

Molecular Structure Analysis

The structural analysis of chromen-2-one derivatives is crucial for understanding their chemical behavior and properties. X-ray crystallography provides detailed insights into the molecular structure, including bond lengths, angles, and conformation. For example, studies on similar compounds have elucidated their crystalline structure, offering a foundation for analyzing the target compound's molecular geometry (Barili et al., 2001).

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, including photochemical reactions and interactions with phosphorus ylides, leading to the formation of novel compounds with unique structures and properties. These reactions are influenced by the chromen-2-one's functional groups and the reaction conditions, such as the presence of UV light or specific catalysts (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for the compound's characterization and application in further studies. X-ray crystallography studies provide comprehensive data on the compound's crystalline structure, contributing to the understanding of its physical properties (Manolov et al., 2012).

Chemical Properties Analysis

Chromen-2-one derivatives exhibit a range of chemical properties, including reactivity towards various chemical agents and potential biological activities. Their chemical behavior is influenced by the chromen-2-one core structure and the substituents attached to it. Research on similar compounds has explored their antimicrobial activities and interactions with biological targets, shedding light on the chemical properties of chromen-2-one derivatives (Okasha et al., 2022).

科学研究应用

合成和表征

- Alonzi 等人(2014 年)的一项研究重点关注使用 4-羟基香豆素与 α,β-不饱和酮进行迈克尔加成反应合成新型聚苯乙烯负载的 TBD 催化剂。此工艺可用于合成华法林™类似物,包括 4-羟基-3-(1-(4-甲氧基苯基)-3-氧代丁基)-2H-色烯-2-酮。以高至定量转化率获得产物,展示了此方法的功效 (Alonzi 等人,2014 年)。

光化学研究

- Dalai 等人(2017 年)对 3-烷氧基-6-氯-2-(苯并[b]噻吩-2-基)-4H-色烯-4-酮进行了光重组研究,导致形成角戊环化合物。此研究代表了一种合成苯并噻吩稠合的呫吨酮衍生物的通用方法 (Dalai 等人,2017 年)。

光学和光电表征

- Ibrahim 等人(2017 年)描述了 5-羟基-4-甲氧基-7-氧代-7H-呋喃[3,2-g]色烯-6-腈 (HMOFCC) 的合成及其光学和光电表征。该研究表明在光电器件应用中具有潜在应用 (Ibrahim 等人,2017 年)。

分子对接和光谱分析

- 2018 年,Sert 等人探索了 3-(3-(4-氯苯甲酰)-1-苯基-1H-吡唑-5-羰基)-7-甲氧基-2H-色烯-2-酮的合成,并进行了详细的分子对接和光谱分析。此研究强调了此类化合物的潜在生物医学应用 (Sert 等人,2018 年)。

生物活性评估

- El Azab 等人(2014 年)的一项研究涉及微波辅助合成新型 2H-色烯衍生物与苯并噻唑烷酮,并评估了它们的生物活性。结果表明对各种细菌和真菌菌株具有显著的抗菌活性 (El Azab 等人,2014 年)。

实验和计算光伏研究

- Gad 等人(2020 年)对基于色烯-2-酮的有机染料的电子和光伏特性进行了实验和计算研究。此项研究对于开发高效染料敏化太阳能电池至关重要 (Gad 等人,2020 年)。

属性

IUPAC Name |

6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClO5/c1-28-17-9-7-16(8-10-17)21(26)14-29-23-13-22-19(11-20(23)25)18(12-24(27)30-22)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIKRGUWWVJIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

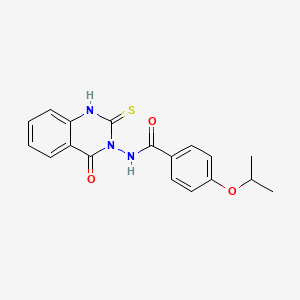

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)

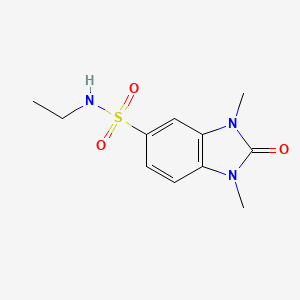

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

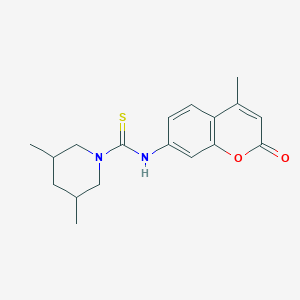

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)

![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)